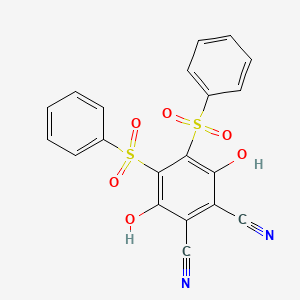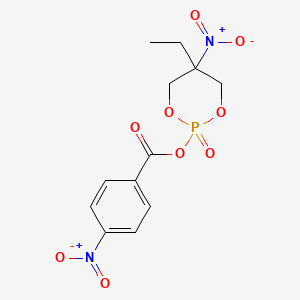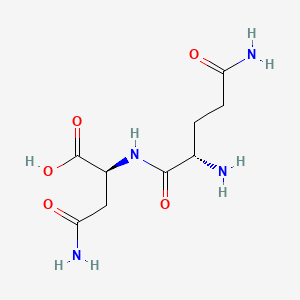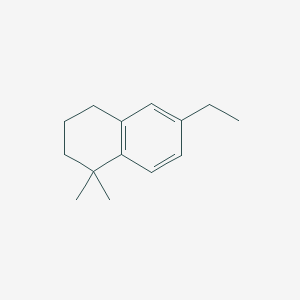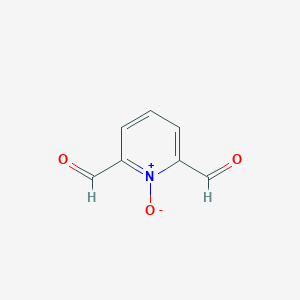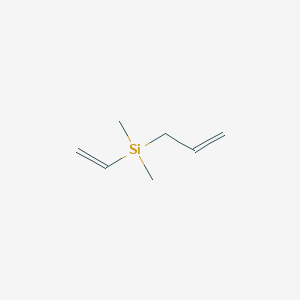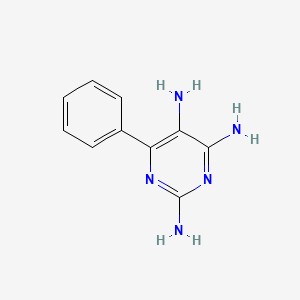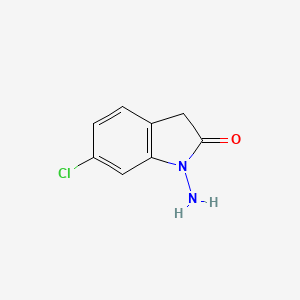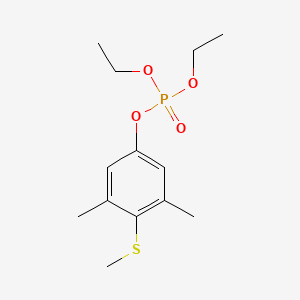
Dysprosium;gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium and gallium form a compound known as dysprosium gallium. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66, while gallium is a post-transition metal with the symbol “Ga” and atomic number 31. Dysprosium gallium compounds are known for their unique magnetic and electronic properties, making them valuable in various high-tech applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium gallium compounds can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of dysprosium and gallium metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of dysprosium gallium compounds often involves the reduction of dysprosium oxide with gallium in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dysprosium gallium compounds undergo various chemical reactions, including:
Oxidation: Dysprosium gallium can react with oxygen to form oxides.
Reduction: Reduction reactions can convert dysprosium (III) compounds to dysprosium (II) compounds.
Substitution: Dysprosium gallium can participate in substitution reactions with other metals or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include dysprosium oxides, gallium oxides, and various dysprosium gallium alloys.
Scientific Research Applications
Dysprosium gallium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Studied for their potential use in medical imaging and diagnostics.
Medicine: Investigated for their antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the production of high-performance magnets, lasers, and other electronic devices.
Mechanism of Action
The mechanism of action of dysprosium gallium compounds involves their interaction with molecular targets and pathways in various systems. For example, in antimicrobial applications, gallium can mimic iron and disrupt bacterial iron metabolism, leading to the inhibition of bacterial growth . Dysprosium’s magnetic properties also play a role in its applications in magnetic and electronic devices.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dysprosium gallium include other rare-earth metal gallium compounds, such as:
- Terbium gallium
- Holmium gallium
- Erbium gallium
Uniqueness
Dysprosium gallium stands out due to its unique combination of magnetic and electronic properties, which are not as pronounced in other rare-earth gallium compounds. This makes it particularly valuable in high-tech applications such as magnetic refrigeration and advanced electronic devices .
Properties
CAS No. |
12060-71-8 |
|---|---|
Molecular Formula |
DyGa |
Molecular Weight |
232.223 g/mol |
IUPAC Name |
dysprosium;gallium |
InChI |
InChI=1S/Dy.Ga |
InChI Key |
YPQJNRBYXDIMRN-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



